molecular formula C12H24N2O2 B13512519 Tert-butyl 2-(4-(aminomethyl)piperidin-1-YL)acetate

Tert-butyl 2-(4-(aminomethyl)piperidin-1-YL)acetate

Cat. No.: B13512519
M. Wt: 228.33 g/mol
InChI Key: BMTCUKRFMKEOTP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(aminomethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(piperidin-4-yl)acetate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-(aminomethyl)piperidin-1-yl)acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its piperidine ring and tert-butyl ester group provide distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-[4-(aminomethyl)piperidin-1-yl]acetate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14-6-4-10(8-13)5-7-14/h10H,4-9,13H2,1-3H3

InChI Key

BMTCUKRFMKEOTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)CN

Origin of Product

United States

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